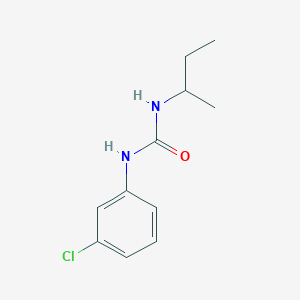
N-(sec-butyl)-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a sec-butyl group and a 3-chlorophenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of sec-butylamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
sec-butylamine+3-chlorophenyl isocyanate→N-(sec-butyl)-N’-(3-chlorophenyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of N-(sec-butyl)-N’-(3-chlorophenyl)urea may involve larger-scale reactors and more efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(sec-butyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl urea derivatives.
科学的研究の応用
N-(sec-butyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(sec-butyl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure with a chlorine atom at the 4-position of the phenyl ring.
N-(sec-butyl)-N’-(3-bromophenyl)urea: Similar structure with a bromine atom instead of chlorine.
N-(tert-butyl)-N’-(3-chlorophenyl)urea: Similar structure with a tert-butyl group instead of sec-butyl.
Uniqueness
N-(sec-butyl)-N’-(3-chlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the sec-butyl group and the 3-chlorophenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.
特性
CAS番号 |
5109-53-5 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
1-butan-2-yl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
InChIキー |
JAKSUJDWQPNXFP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



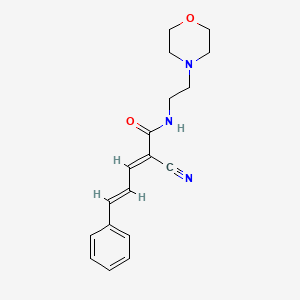
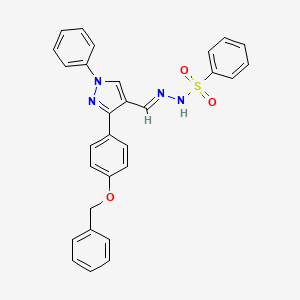
![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
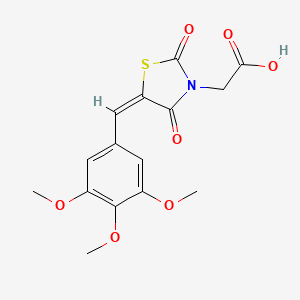
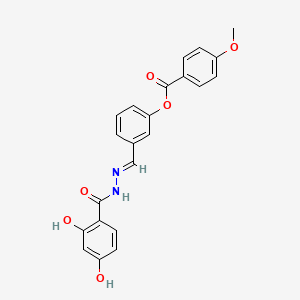
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
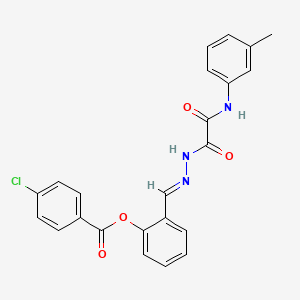
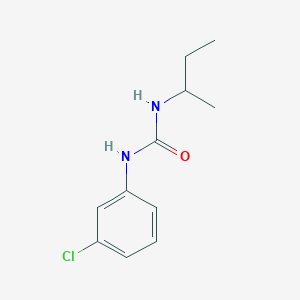
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
